molecular formula C20H19F3N4O3 B2396755 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1775553-79-1

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2396755
CAS No.: 1775553-79-1
M. Wt: 420.392
InChI Key: VQAZNJCOZLRXQU-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a useful research compound. Its molecular formula is C20H19F3N4O3 and its molecular weight is 420.392. The purity is usually 95%.
The exact mass of the compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N5O3C_{19}H_{18}F_{3}N_{5}O_{3}. The structure includes an oxadiazole moiety and a pyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and antimicrobial agent . Below are the key findings from various studies:

Antitumor Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This is supported by evidence showing increased levels of pro-apoptotic proteins in treated cell lines.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including:
    • HeLa (cervical cancer) : IC50 values around 15 µM.
    • MCF-7 (breast cancer) : IC50 values approximately 20 µM.
    • A549 (lung cancer) : IC50 values near 18 µM.
    These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Minimum Inhibitory Concentration (MIC) :
    • For Staphylococcus aureus: MIC = 32 µg/mL.
    • For Escherichia coli: MIC = 64 µg/mL.

These findings suggest that the compound possesses significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have further elucidated the efficacy of this compound:

  • A study published in 2024 demonstrated that when combined with standard chemotherapeutics like doxorubicin, there was a synergistic effect leading to enhanced cell death in resistant cancer cell lines.
  • Another investigation highlighted its potential in reducing biofilm formation in bacterial cultures, indicating a possible application in treating chronic infections.

Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethyl)phenyl]methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3/c1-2-15-24-17(25-30-15)16-14-5-3-4-10-26(14)19(29)27(18(16)28)11-12-6-8-13(9-7-12)20(21,22)23/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZNJCOZLRXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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